Calcium bisulfite

Description

Historical Context of Calcium Bisulfite Discovery and Early Industrial Application

The development of chemical pulping processes in the 19th century was a critical response to the increasing demand for paper, which could no longer be met by the limited supply of linen rags. historyofinformation.com While early chemical methods emerged in the 1850s, the specific use of this compound for wood pulping was patented in the United States by Benjamin Chew Tilghman in 1867. historyofinformation.comwikipedia.org Tilghman's process involved heating wood chips under pressure with an aqueous solution of sulfurous acid and this compound to delignify the wood. historyofinformation.comwiley-vch.de

This invention laid the groundwork for the sulfite (B76179) pulping process. The first commercial sulfite pulp mill was established in Sweden in 1874, utilizing magnesium as the counter-ion based on the work of Carl Daniel Ekman. wikipedia.org However, the calcium-based process soon became widespread due to the low cost of calcium carbonate, the raw material used for its production. wikipedia.org By 1900, sulfite pulping, largely involving this compound, had become the dominant method for producing wood pulp, surpassing mechanical pulping techniques. wikipedia.org This process was instrumental in transforming wood into a primary raw material for paper, yielding a high-purity cellulose (B213188) pulp. wikipedia.orgpaper-pulper.com

Academic Significance and Research Trajectories of this compound

The academic interest in this compound has largely been driven by its industrial applications and environmental relevance. Research has extensively focused on its role in the sulfite pulping process, examining the chemical mechanisms by which it dissolves lignin (B12514952) and hemicellulose from wood chips to isolate cellulose fibers. wikipedia.org

More recent research trajectories have explored its application in environmental technologies and biofuel production. One significant area of study is its use in flue gas desulfurization (FGD). In this process, this compound acts as an intermediate in wet limestone scrubbing systems, which are designed to remove sulfur dioxide from the emissions of fossil fuel combustion. wikipedia.org Research has investigated the oxidation kinetics of this compound to calcium sulfate (B86663) (gypsum), a process that can be enhanced by catalysts such as iron and manganese ions. wikipedia.orgacs.org Studies have analyzed the reaction rates and mechanisms, noting a synergistic effect when both iron and manganese catalysts are used simultaneously. acs.orgresearchgate.net

Furthermore, this compound has been investigated for its role in increasing the efficiency of sugar yield from timber excess for the production of biofuels. wikipedia.org The "Mild Bisulfite" treatment methodology utilizes this compound to improve the processing of wood for ethanol (B145695) production. wikipedia.org Academic studies also touch upon its function as a food preservative, where its ability to release sulfur dioxide is key to its action. wikipedia.orgatamanchemicals.com

Role of this compound as a Chemical Intermediate

This compound serves as a crucial chemical intermediate in several large-scale industrial processes. Its most prominent role is in the sulfite process for papermaking, where it is not the final product but a key reactant in the "cooking liquor." atamanchemicals.com In this capacity, it reacts with lignin in wood, converting it into soluble lignosulfonates, which can then be washed away, leaving behind the desired cellulose fibers. wikipedia.org

It also functions as an intermediate in the synthesis of other chemicals. atamanchemicals.com For instance, in flue gas desulfurization, the reaction of sulfur dioxide with a calcium carbonate slurry first produces calcium sulfite, which is then converted to this compound in the acidic solution before being oxidized to form calcium sulfate (gypsum, CaSO₄·2H₂O). wikipedia.orgacs.orgwikipedia.org This gypsum is a valuable byproduct used in construction materials like drywall. wikipedia.org Additionally, this compound is used in the synthesis of hydroxylamine (B1172632) salts and as an "antichlor" in textile bleaching to neutralize residual chlorine. atamanchemicals.comchemdad.com

Data Tables

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Ca(HSO₃)₂ |

| Appearance | Colorless to yellow aqueous solution atamanchemicals.com |

| Odor | Sulfur dioxide odor atamanchemicals.com |

| Nature in Solution | Acid salt wikipedia.org |

| Primary Synthesis | Reaction of lime (Ca(OH)₂) with excess sulfur dioxide (SO₂) and water wikipedia.org |

Table 2: Historical Timeline of this compound

| Year | Event | Significance |

|---|---|---|

| 1867 | Benjamin Chew Tilghman receives a U.S. patent for using this compound to pulp wood. historyofinformation.comwikipedia.org | Marks the invention of the sulfite pulping process. |

| 1874 | The first commercial sulfite pulp mill is built in Sweden. wikipedia.org | Commercialization of the sulfite process begins. |

| 1900 | Sulfite pulping becomes the dominant method for wood pulp production. wikipedia.org | Highlights the industrial success and impact of the process. |

| 1930s-1940s | The Kraft process begins to surpass the sulfite process in dominance. wikipedia.orgmfa.org | Shift in pulping technology due to strength and recovery advantages of Kraft. |

Structure

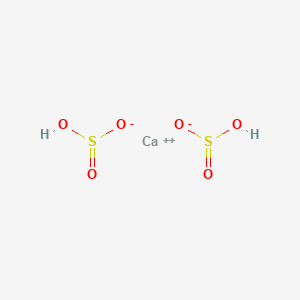

2D Structure

Properties

IUPAC Name |

calcium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H2O3S/c;2*1-4(2)3/h;2*(H2,1,2,3)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGQIQHJMRUCRM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)[O-].OS(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(HSO3)2, CaH2O6S2 | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889620 | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium hydrogen sulfite, solution appears as a colorless to yellow aqueous solution with an odor of sulfur dioxide. Corrosive to metals., Clear greenish-yellow aqueous solution having a distinct odour of sulphur dioxide | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13780-03-5 | |

| Record name | CALCIUM HYDROGEN SULFITE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2779 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium bisulfite, solution | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hydrogensulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNM7K02JP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of Calcium Bisulfite

Preparation of Calcium Bisulfite from Calcium Carbonate and Sulfurous Acid

One of the common methods for preparing this compound involves the reaction of calcium carbonate (CaCO₃) with sulfurous acid (H₂SO₃). This process is typically carried out by bubbling sulfur dioxide (SO₂) gas through a slurry of calcium carbonate in water. The sulfur dioxide dissolves in water to form sulfurous acid, which then reacts with the calcium carbonate.

CaCO₃ + 2SO₂ + H₂O → Ca(HSO₃)₂ + CO₂

In a laboratory setting, this can be achieved by bubbling SO₂ through a stirred slurry of calcium carbonate (typically 10–15% w/v) at a controlled temperature of 20–25°C. The reaction proceeds until the pH stabilizes in the range of 1.8–2.2. Any unreacted calcium carbonate is then removed by filtration. The use of finely pulverized limestone (calcium carbonate) is advantageous as it reacts readily with the acidulated water, producing a cooler acid with a desired calcium content. google.com

Synthesis through Reaction of Sulfur Dioxide with Calcium Hydroxide (B78521)

This compound can also be synthesized by reacting sulfur dioxide with a slurry of calcium hydroxide (Ca(OH)₂), also known as milk of lime. wikipedia.orgatamanchemicals.com In this method, an excess of sulfur dioxide is passed through the calcium hydroxide suspension. wikipedia.orgatamanchemicals.com

The balanced chemical equation for this reaction is:

Ca(OH)₂ + 2SO₂ → Ca(HSO₃)₂ webqc.org

This reaction is an acid-base neutralization, where the acidic gas sulfur dioxide reacts with the basic calcium hydroxide. chemequations.com The resulting product is a solution of this compound. atamanchemicals.comchemdad.com This method allows for precise control over the calcium content of the final solution. google.com

Formation Mechanisms in Industrial Processes

This compound is a key intermediate in several large-scale industrial processes, including the production of paper pulp and the removal of sulfur dioxide from flue gases.

Pathways in Sulfite (B76179) Pulping Liquor Preparation

In the sulfite process of papermaking, this compound is a primary component of the "cooking liquor" used to dissolve lignin (B12514952) from wood chips, thereby liberating cellulose (B213188) fibers. atamanchemicals.comprintwiki.org The cooking liquor is an acidic solution containing this compound and an excess of free sulfurous acid. britannica.comculturalheritage.org

The preparation of this liquor involves reacting sulfurous acid with a base, traditionally calcium carbonate (limestone). printwiki.orgepa.gov The process is designed to produce a solution with a specific concentration of "combined" sulfur dioxide (as bisulfite) and "free" sulfur dioxide (as dissolved sulfurous acid). britannica.com The digestion of wood chips is then carried out under high temperature and pressure. epa.gov During this process, the bisulfite ions (HSO₃⁻) react with the complex lignin polymer, converting it into soluble lignosulfonates, which can then be washed away. wikipedia.org

The effectiveness of the sulfite process is dependent on the pH of the cooking liquor. Calcium-based processes require acidic conditions (low pH) because calcium sulfite is poorly soluble and only converts to the more soluble this compound at a low pH. wikipedia.org

Formation under Acidic Conditions in Flue Gas Desulfurization Systems

Wet flue gas desulfurization (FGD) systems are widely used to remove sulfur dioxide (SO₂) from the exhaust gases of fossil fuel combustion, particularly in power plants. acs.orgepa.gov In many of these systems, a slurry of limestone (CaCO₃) or lime (Ca(OH)₂) is used as the scrubbing agent. epa.govutexas.edu

When the flue gas, containing SO₂, comes into contact with the alkaline slurry in an absorber, the SO₂ is absorbed and reacts to form calcium sulfite (CaSO₃). epa.govatamanchemicals.com

The reactions are as follows:

With limestone: SO₂ + CaCO₃ → CaSO₃ + CO₂ atamanchemicals.com With lime: SO₂ + Ca(OH)₂ → CaSO₃ + H₂O atamanchemicals.com

Under the acidic conditions (pH 3.5–5) that can prevail in the scrubber, a portion of the calcium sulfite can react with additional absorbed SO₂ (which forms sulfurous acid in the aqueous environment) to form this compound. acs.org The presence of bisulfite ions (HSO₃⁻) is a key feature of the chemistry within these systems. acs.org

In modern FGD systems, known as limestone forced oxidation (LSFO) systems, the calcium sulfite and bisulfite are intentionally oxidized by introducing air into the reaction slurry. acs.orgepa.gov This converts the sulfite species into calcium sulfate (B86663) (CaSO₄), which precipitates as gypsum (CaSO₄·2H₂O). acs.orgepa.gov Gypsum is a commercially viable byproduct, often used in construction materials like drywall. acs.orgatamanchemicals.com

Chemical Reactivity and Reaction Mechanisms of Calcium Bisulfite

Oxidation Reactions of Calcium Bisulfite

HSO₃⁻ + ½ O₂ → H⁺ + SO₄²⁻ SO₃²⁻ + ½ O₂ → SO₄²⁻

The kinetics of this oxidation process are complex and highly sensitive to experimental conditions. dss.go.th

The study of this compound oxidation kinetics involves understanding the factors that control the rate at which bisulfite ions react with oxygen to form sulfate (B86663). This process is often investigated under heterogeneous conditions, where a gas containing oxygen is brought into contact with a this compound solution. dss.go.th The reaction can proceed through different regimes, including slow kinetic, slow diffusional, and fast reaction regimes, depending on the conditions. tandfonline.comaidic.it

For the uncatalyzed reaction , a frequently cited rate equation, particularly in the context of limestone-gypsum FGD processes, is: rᵤ = kᵤ * [HSO₃⁻]¹·⁵ dss.go.thacs.org

Here, kᵤ represents the uncatalyzed reaction rate constant. This equation indicates that the rate is proportional to the bisulfite ion concentration raised to the power of 1.5. dss.go.th

For the catalyzed reaction , the rate equation depends on the specific catalyst used. For instance, when catalyzed by manganous ions (Mn²⁺), the rate is often found to be first order with respect to the catalyst concentration: r꜀ = k꜀ * [Mn²⁺] acs.org

The order of reaction describes how the rate of reaction is affected by the concentration of the reactants. For this compound oxidation, these orders can vary significantly depending on the presence of catalysts and other process conditions.

Uncatalyzed Reaction: In the absence of a catalyst, the oxidation rate is typically found to be 3/2-order in bisulfite ion and zero-order in dissolved oxygen . dss.go.thaidic.it This zero-order dependence on oxygen implies that, under these conditions, the reaction rate is not limited by the amount of dissolved oxygen available. aidic.it However, other studies on general sulfite (B76179) oxidation have reported different findings, with some indicating a pseudo-zero-order kinetic for sulfite degradation. researchgate.netsioc-journal.cn

Catalyzed Reaction: The presence of metal ion catalysts alters the reaction kinetics.

With Manganese (Mn²⁺): The uncatalyzed portion of the reaction remains 3/2 order in bisulfite, while the catalyzed portion is first order in the manganous ion. dss.go.thacs.org Some research suggests the reaction is first order with respect to bisulfite and 0.5 order with respect to the partial pressure of oxygen and manganese ion concentration. asianpubs.org Another study on manganese-catalyzed calcium sulfite oxidation found the reaction to be 1.5 order in sulfite and 0.5 order in manganese at low concentrations. researchgate.net

With Iron (Fe²⁺): Studies have shown the reaction to be 1.5 order with respect to bisulfite and first order with respect to the ferrous ion concentration . researchgate.netasianpubs.org Another investigation reported the reaction order for bisulfite ion, ferrous ion, and dissolved oxygen to be 1, 0.5, and 0, respectively. researchgate.net

With Cobalt (Co²⁺): For cobalt-catalyzed sodium sulfite oxidation, the reaction has been reported as 3/2 in sulfite and 1/2 in cobalt, with a zero-order dependence on oxygen. conicet.gov.ar

With Copper (Cu²⁺): In the presence of cuprous ions, the reaction was found to be 1.5 order with respect to bisulfite, zero order with respect to dissolved oxygen, and 0.3 order with respect to the catalyst concentration. asianpubs.org

Table 1: Summary of Reaction Orders for Bisulfite Oxidation

| Condition | Order w.r.t. Bisulfite/Sulfite | Order w.r.t. Dissolved Oxygen | Order w.r.t. Catalyst | Source(s) |

|---|---|---|---|---|

| Uncatalyzed | 1.5 | 0 | N/A | dss.go.thaidic.it |

| Catalyzed (Mn²⁺) | 1.5 (uncatalyzed part) | 0 (overall) | 1 (catalyzed part) | dss.go.thresearchgate.net |

| Catalyzed (Mn²⁺) | 1 | 0.5 (partial pressure) | 0.5 | asianpubs.org |

| Catalyzed (Fe²⁺) | 1.5 | Not specified | 1 | researchgate.netasianpubs.org |

| Catalyzed (Fe²⁺) | 1 | 0 | 0.5 | researchgate.net |

| Catalyzed (Cu²⁺) | 1.5 | 0 | 0.3 | asianpubs.org |

The composition of the aqueous solution has a profound effect on the rate of this compound oxidation. dss.go.thresearchgate.net Key factors include:

S(IV) Concentration: As shown in the rate equations, the concentration of sulfite/bisulfite species (collectively known as S(IV)) is a primary determinant of the reaction rate. dss.go.thresearchgate.net

pH: The pH of the solution influences the equilibrium between different S(IV) species (SO₂, HSO₃⁻, SO₃²⁻) and can affect the catalytic activity of metal ions. researchgate.net The oxidation rate has been observed to slightly increase with pH as basicity increases. researchgate.net For sodium sulfite oxidation, the reaction rate is highly sensitive to pH, with the relationship being complex and difficult to express in a simple form.

Inhibitors: The presence of certain substances, even in trace amounts, can inhibit the oxidation reaction. These inhibitors include phenols, hydroquinone, and alcohols. dss.go.thresearchgate.net

Temperature is a critical parameter influencing the rate of chemical reactions, including the oxidation of this compound.

Activation Energy: The activation energy (Ea) is a measure of the sensitivity of the reaction rate to temperature. For the ferrous-catalyzed oxidation of calcium sulfite, an activation energy of 54.52 kJ·mol⁻¹ has been reported. researchgate.net In another study on sulfite oxidation, the activation energy was determined to be 26.126 kJ/mol, indicating that the process is influenced by both chemical reaction kinetics and the rate of oxygen diffusion. dbc.wroc.pl A study on the heterogeneous oxidation of SO₂ by ozone on calcium carbonate found a negative temperature dependence above 250 K, while below this temperature, the effect was reversed, with a calculated activation energy of 14.63 ± 0.20 kJ mol⁻¹. copernicus.org The apparent activation energy for ammonium (B1175870) sulfite oxidation was calculated to be a much lower 7.73 kJ/mol. asianpubs.org

The oxidation of this compound can be significantly accelerated by the presence of transition metal ions, which act as catalysts. dss.go.thresearchgate.net The most commonly studied catalysts include manganese (Mn²⁺), iron (Fe²⁺), cobalt (Co²⁺), and copper (Cu²⁺). tandfonline.comresearchgate.netconicet.gov.ar The catalytic effect is so strong that even trace amounts can substantially affect the reaction rate. dss.go.th

Iron (Fe²⁺): Ferrous ions are also potent catalysts for this reaction. researchgate.netunina.it Comparative studies have shown that ferrous iron is a more active catalyst than manganese for this compound oxidation. researchgate.net A synergistic effect has been observed when both iron and manganese catalysts are added simultaneously. unina.it

Cobalt (Co²⁺): Cobalt is effective in catalyzing the oxidation of this compound to sulfate. tandfonline.com However, its catalytic effect is considered to be less pronounced than that of iron and manganese. tandfonline.com

Copper (Cu²⁺): Copper ions also catalyze the oxidation, although research suggests that copper is a less effective catalyst than iron. asianpubs.org

The mechanism for catalyzed oxidation is believed to be a free-radical chain reaction. researchgate.net The presence of catalysts can be crucial in industrial settings like FGD systems to ensure the complete oxidation of sulfite to sulfate, which is necessary for the production of high-quality gypsum. tandfonline.com

Synergistic Catalytic Effects of Multiple Metal Ions

Mechanisms of Gypsum (CaSO₄·2H₂O) Formation via Oxidation

Reducing Agent Properties and Associated Reactions

While the oxidation of this compound is widely studied, it also possesses properties as a reducing agent. In any oxidation-reduction reaction, the substance that is oxidized (in this case, bisulfite) acts as the reducing agent for the substance that is reduced (e.g., oxygen).

A significant industrial application that leverages the reducing properties of this compound is the sulfite process for producing paper from wood chips. atamanchemicals.com In this process, an aqueous solution of this compound is used to dissolve lignin (B12514952), a complex polymer that binds cellulose (B213188) fibers together in wood. atamanchemicals.com The process involves the reductive cleavage of ether bonds within the lignin molecule, breaking it down into smaller, water-soluble fragments, which can then be washed away, leaving the cellulose pulp.

Electron Transfer Mechanisms in Reduction Processes

HSO₃⁻ + H₂O → SO₄²⁻ + 3H⁺ + 2e⁻

The mechanism of electron transfer can be complex and is often catalyzed. For instance, in some systems, the reduction of a substrate by bisulfite may proceed through a multi-step process involving the formation of radical intermediates. acs.orgresearchgate.net The reduction of bisulfite itself can be catalyzed by redox-active proteins, where the process follows a catalytic mechanism involving multiple electron transfers. sciencepublishinggroup.comsciencepublishinggroup.com Bisulfite's ability to act as a reducing agent is exploited in various applications, such as its use as an oxygen scavenger. wikipedia.org

Reactions with Organic Functional Groups (e.g., Aldehydes, Ketones)

A significant reaction of the bisulfite ion is its nucleophilic addition to the carbonyl group of aldehydes and certain ketones. This reaction is characteristic of the bisulfite ion and is not dependent on the cation (calcium or sodium). The sulfur atom of the bisulfite ion acts as the nucleophile, attacking the electrophilic carbonyl carbon. rajdhanicollege.ac.inquora.com This is followed by proton transfer to the oxygen atom, resulting in the formation of a stable, often crystalline, α-hydroxysulfonate, also known as a bisulfite addition compound. wikipedia.org

The general reaction is as follows:

RCHO + HSO₃⁻ ⇌ RCH(OH)SO₃⁻

This reaction is effective for most aldehydes. libretexts.org With ketones, the reaction is generally limited to methyl ketones or certain cyclic ketones due to steric hindrance from bulkier organic groups attached to the carbonyl carbon. libretexts.orgorganicmystery.com The formation of these adducts is reversible; the original carbonyl compound can be regenerated by treating the adduct with either a dilute acid or a base, which shifts the equilibrium. wikipedia.orgquora.comquora.com This reversibility makes the reaction useful for the purification of aldehydes. libretexts.org

Cleavage of Disulfide Bonds in Protein Structures

The reducing nature of bisulfite enables it to cleave disulfide bonds (-S-S-) in proteins, a process known as sulfitolysis. researchgate.net Disulfide bridges are critical for maintaining the tertiary structure of many proteins. rsc.org In this reaction, the bisulfite ion nucleophilically attacks one of the sulfur atoms in the disulfide bond. This attack results in the cleavage of the S-S bond, forming one thiol group (-SH) and one S-sulfonate group (-S-SO₃⁻), sometimes referred to as a Bunte salt. researchgate.netrsc.org

The reaction can be represented as:

R-S-S-R' + HSO₃⁻ → R-SH + R'-S-SO₃⁻

This cleavage is a crucial step in various biochemical procedures, including protein sequencing and refolding processes. Oxidative sulfitolysis, which involves an oxidizing agent, can drive the reaction to completion, converting all accessible cysteine residues to S-sulfonylcysteine residues. rsc.orggoogle.com

Comparative Reductive Potentials with Other Sulfite Compounds

The reductive potential of sulfite compounds is dependent on the oxidation state of sulfur and the solution's pH. In this compound, as with other bisulfites and sulfites, the sulfur atom is in the +4 oxidation state. These S(IV) compounds are reducing agents because they can be oxidized to the S(VI) state (sulfate). Their reductive strength is generally considered moderate.

Compared to other sulfur compounds:

While specific standard reduction potentials are highly dependent on conditions, particularly pH, it is established that S(IV) species like bisulfite are thermodynamically unstable in the presence of strong oxidizing agents. iwaponline.com The electrocatalytic reduction of bisulfite often proceeds via the formation of SO₂ as the electroactive species, especially in acidic conditions. acs.orgresearchgate.net

Chemical Equilibria and Solution Chemistry

This compound is known as a compound that exists only in solution. wikipedia.org Its chemistry is intrinsically linked to a series of pH-dependent equilibria involving dissolved sulfur dioxide and its corresponding anions.

Acid-Base Equilibria of Bisulfite and Sulfite Ions in Aqueous Systems

When sulfur dioxide (SO₂) dissolves in water, it establishes a complex set of equilibria. While often represented as forming sulfurous acid (H₂SO₃), evidence suggests that free H₂SO₃ molecules are not a major species in aqueous solution. wikipedia.orgennoreindiachemicals.com Instead, the system is better described by the equilibria between hydrated sulfur dioxide, the bisulfite ion (HSO₃⁻), and the sulfite ion (SO₃²⁻).

The two key acid dissociation equilibria are:

This first dissociation has a pKa value of approximately 1.81-1.85.[ ennoreindiachemicals.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZ-9Z5x2DpnIsQOgZkBBrPGT0iDUZo61DBzkxrL2UgaqiGxcBrb0kT4c34LBiAilLkSIoDTVsI2BilYPMRzzzZ-OvVSBgSTWQ7DC2B8G3tCpxmKtGvl3rGgUPXX9gwrP9ICz_gHeDDtA%3D%3D)][ chegg.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLBvlU6dSgLYq9oD9I72ML7a9Q7G4jH5xTQCw8C41qqZpXp0BhNq6RccaY2_SMq5BXlAZ0ubCKZIieQ8NlXhnc9oMnM6rWBNoDgJZqok87_6kUvb_nXedo4E8q9zKkOuOKOlWcPpVbWiOc1fuC6M-l0EJyyjbxjRoxG1QR794UmHFT1oz7kRyrdWNbw7HoiINbdyTwB8kx_LkQC5UszWFjfwiMv42PvVVBUuUx0VOL_7FrjCCfpnxyQNye8aYPENDSgoTdjx884Cw5U8OTMUXZNPWE2d5JO2lrZw%3D%3D)][ byjus.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEk9zZnIGu1uvXJUrEgGozIlsG2u9427jUsthz9-cdoqH1CN47IsaRH0xw7eYppeOX8WN_3kt3LcUaRL_UPzka2ZFis2whqTtBr7Xd0IVMr7BtdSEDLwUcGprXbonrLPrV52DnX1-0%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVo2pG9gnCkSirJt7oYJcMS4NvFBFVav88GO85Suh4a4XCYvKFi4Lr_pBsU9If2bVZ-lV96yH2KjOwxycM-YOP30qt19YztllJaS-FF5xtGVxW6EKYpAG6HG90IcY4D_F_YWeVG4N2O2c0NO3H9JGbhFmaPqcLyayPiIJ84iOx-a4R)] This equilibrium governs the formation of the bisulfite ion.The second dissociation, where the bisulfite ion acts as a weak acid to form the sulfite ion, has a pKa of about 6.97-7.19.[ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEr05CrV1mXJUPv8SYeM2h7E04XAEWwOrvLTJ61olpEK4ENpKCSBTGDxNncFkl5jyzR-jiJOPe0zuGeGshG9lNgFlROZH41cQlow3Y1DhTeJttyVX_kRavR5MIZBK8aBk1MFA%3D%3D)][ chegg.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLBvlU6dSgLYq9oD9I72ML7a9Q7G4jH5xTQCw8C41qqZpXp0BhNq6RccaY2_SMq5BXlAZ0ubCKZIieQ8NlXhnc9oMnM6rWBNoDgJZqok87_6kUvb_nXedo4E8q9zKkOuOKOlWcPpVbWiOc1fuC6M-l0EJyyjbxjRoxG1QR794UmHFT1oz7kRyrdWNbw7HoiINbdyTwB8kx_LkQC5UszWFjfwiMv42PvVVBUuUx0VOL_7FrjCCfpnxyQNye8aYPENDSgoTdjx884Cw5U8OTMUXZNPWE2d5JO2lrZw%3D%3D)][ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHblMJCwevA-IvuJRWhlUHmyL05W8JiTI0Q6zucmueMASzPHOUJ0a1rgiOapUp8ynWJV0swu_q7Zu8nvj14U95os7uo_QdonjYWW4jP4bSX0a4n1wA5SNglVuQWXv6daNVYnuIx-FluamReVGhf40mzXpf6NVMC6XKvZHmnG1x8P4f6rKYPN5w%3D)]Equilibrium Concentrations of Sulfur Species at Varying pH

The relative concentrations of the different tetravalent sulfur species—dissolved sulfur dioxide, bisulfite, and sulfite—are dictated by the pH of the solution, in accordance with the pKa values of the equilibria. nih.gov The distribution of these species can be summarized as follows:

This pH-dependent distribution is critical in many applications, from industrial processes to food preservation, as each sulfur species exhibits different reactivity and properties.

The following table illustrates the dominant sulfur (IV) species at different pH ranges.

| pH Range | Predominant Sulfur(IV) Species | Chemical Formula |

|---|---|---|

| < 1.8 | Aqueous Sulfur Dioxide | SO₂(aq) |

| 1.8 - 7.0 | Bisulfite Ion | HSO₃⁻ |

| > 7.0 | Sulfite Ion | SO₃²⁻ |

Dissolution Equilibria of Related Calcium-Sulfur Species (e.g., CaSO₃·½H₂O)

The dissolution of calcium sulfite hemihydrate (CaSO₃·½H₂O), a compound related to this compound, is a critical aspect of its chemical behavior, particularly in aqueous systems. The solubility of calcium sulfite is comparable to that of calcite in pure water and is not significantly influenced by temperature or the carbon dioxide content of the solvent. taylorandfrancis.com The dissolution process is governed by a solubility product constant (Ksp). For calcium sulfite, the Ksp is reported as 3.1×10⁻⁷. wikipedia.org At 40°C, the solubility product for CaSO₃·½H₂O is 2.76 x 10⁻⁷ M². sintef.no

In aqueous solutions, calcium sulfite exists in equilibrium with its constituent ions, calcium (Ca²⁺) and sulfite (SO₃²⁻). This equilibrium is a key factor in processes such as flue gas desulfurization, where the precipitation and dissolution of calcium sulfite are central to the removal of sulfur dioxide. taylorandfrancis.comwikipedia.org The presence of other ions in the solution can significantly impact this equilibrium. For instance, in high total dissolved solids (TDS) solutions, the dynamics of precipitation and dissolution are altered. osti.gov

The dissolution rate of calcium sulfite has been modeled by considering the solids as spherical particles in an infinite stagnant solution, taking into account the effect of solution equilibria on the mass transfer driving force. utexas.edu The presence of sulfate in the solution has been found to reduce the dissolution rate of calcium sulfite. utexas.edu

Precipitation Phenomena and Crystallization Dynamics

The precipitation and crystallization of calcium sulfite are complex processes influenced by a variety of factors including supersaturation, temperature, pH, and the presence of other ionic species. These phenomena are central to industrial processes like flue gas desulfurization.

Formation of Calcium Sulfite Dihydrate Precipitates

While calcium sulfite is commonly found as the hemihydrate (CaSO₃·½H₂O) or tetrahydrate (CaSO₃·4H₂O), the formation of dihydrate precipitates is also a relevant phenomenon. wikipedia.org The precipitation of calcium sulfite is a key step in wet flue gas desulfurization systems, where sulfur dioxide reacts with a calcium-based sorbent, typically limestone (CaCO₃) or lime (Ca(OH)₂), to form calcium sulfite. taylorandfrancis.comeasychem.org This precipitated calcium sulfite can then be further oxidized to calcium sulfate dihydrate (gypsum). taylorandfrancis.com

Supersaturation and Nucleation of Calcium Sulfite Crystals

The formation of calcium sulfite crystals begins with nucleation, a process that is highly dependent on the level of supersaturation in the solution. utexas.edumdpi.com Supersaturation is the driving force for nucleation, and a higher level of supersaturation leads to a higher probability of ion collisions and the formation of crystal nuclei. mdpi.com The induction period, which is the time before the onset of precipitation, decreases as the concentration, and therefore supersaturation, increases. mdpi.com

Studies have shown that the nucleation rate of calcium sulfite is pH-dependent, with a maximum rate observed around pH 5.5. utexas.edu The presence of sulfate ions in the solution can inhibit the nucleation process. utexas.edu The crystallization rate of calcium sulfite has been found to be second order relative to the calcium sulfite supersaturation. utexas.edu

Crystal Growth and Morphology of Calcium Sulfite (e.g., Rosettes, Platelets)

Once nuclei are formed, they grow into larger crystals. The morphology, or shape, of these crystals can vary significantly depending on the conditions of their formation. Common morphologies for calcium sulfite hemihydrate include platelets and their agglomerates. scispace.com In some cases, rosette-shaped crystals have also been observed. utexas.edu

The pH of the solution is a critical factor influencing the degree of agglomeration of calcium sulfite hemihydrate crystals. scispace.com Studies have shown that single platelet crystals and agglomerates of platelet crystals are produced in a pH range of 5.80 to 6.80. scispace.com The morphology of calcium sulfite hemihydrate has been observed as spherical agglomerates of thick platelets in certain reaction systems. scispace.com

Influence of Sulfate Content on Calcium Sulfite Precipitation and Dissolution

The presence of sulfate ions can have a significant impact on the precipitation and dissolution of calcium sulfite. Sulfate in the solution has been found to reduce both the dissolution and crystallization rates of calcium sulfite. utexas.edu In wet desulfurization processes, insufficiently oxidized calcium sulfite can affect the normal crystallization of gypsum. taylorandfrancis.com

The co-precipitation of sulfate and sulfite can occur in the form of mixed crystals, which can reduce the supersaturation with respect to calcium sulfate. dbc.wroc.pl The presence of calcium sulfite hemihydrate and calcium sulfate can lead to the formation of a solid solution, where sulfate ions are incorporated into the calcium sulfite hemihydrate lattice. taylorandfrancis.com This can occupy the nucleation sites of calcium sulfate and affect its normal growth and dehydration. taylorandfrancis.com

Phase Transformations from Calcium Sulfite to Calcium Sulfate Hemihydrate

Under certain conditions, calcium sulfite can undergo a phase transformation to calcium sulfate. In flue gas desulfurization systems, calcium sulfite is often intentionally oxidized to calcium sulfate dihydrate (gypsum), which has commercial uses. taylorandfrancis.com However, transformations to other phases, such as calcium sulfate hemihydrate, are also possible.

The formation of calcium sulfate hemihydrate can occur at elevated temperatures. taylorandfrancis.com Studies have shown that at temperatures above 50°C, it is possible for anhydrous calcium sulfate to form as a transient phase, which then converts to the more stable calcium sulfate dihydrate. acs.org The presence of electrolytes in acidic solutions or steam at atmospheric pressure can also facilitate the formation of α-hemihydrate from gypsum. gfz-potsdam.de

The table below provides a summary of the solubility products for relevant calcium-sulfur species.

| Compound Name | Formula | Solubility Product (Ksp) | Temperature (°C) |

| Calcium Sulfite | CaSO₃ | 3.1 x 10⁻⁷ | 25 |

| Calcium Sulfite Hemihydrate | CaSO₃·½H₂O | 2.76 x 10⁻⁷ M² | 40 |

| Calcium Sulfate Dihydrate | CaSO₄·2H₂O | 1.20 x 10⁻⁶ M² | 40 |

| Calcium Carbonate | CaCO₃ | 0.87 x 10⁻⁸ M² | 25 |

Direct Transformation Pathways

The transformation of this compound is significantly influenced by its environment, particularly the presence of oxygen and the pH of the solution.

Another transformation pathway involves the reaction of this compound with surrounding air, leading to the formation of a crystalline precipitate of calcium sulfite dihydrate (CaSO₃·2H₂O). wikipedia.org

In the context of producing α-calcium sulfate hemihydrate (α-HH), a valuable cementitious material, from sulfite-rich industrial byproducts, specific transformation pathways have been identified. At elevated temperatures (e.g., 95.0 °C) and low pH, calcium sulfite hemihydrate (CSH) can be oxidized and transformed into α-HH. This can occur through an intermediate step involving calcium sulfate dihydrate (DH) (CSH → DH → α-HH) in certain concentrations of calcium chloride solutions. researchgate.netresearchgate.net However, in more concentrated calcium chloride solutions (e.g., 4.00 m), a direct transformation from CSH to α-HH (CSH → α-HH) can be achieved. researchgate.netresearchgate.net

Role of Dissolved Salt Concentrations (e.g., CaCl₂) on Phase Stability

The concentration of dissolved salts, such as calcium chloride (CaCl₂), plays a crucial role in the phase stability and transformation pathways of calcium sulfite and its derivatives.

In the transformation of calcium sulfite to α-calcium sulfate hemihydrate, the concentration of CaCl₂ in the solution is a determining factor for the reaction pathway. At lower CaCl₂ concentrations (2.50–3.50 m), the transformation proceeds through the formation of calcium sulfate dihydrate as an intermediate. researchgate.netresearchgate.net The formation of this dihydrate at lower salt concentrations is likely due to faster heterogeneous nucleation. researchgate.net

As the molality of CaCl₂ increases, it lowers the water activity of the solution. This change in water activity enlarges the supersaturation gap between the nucleation of calcium sulfate dihydrate and α-calcium sulfate hemihydrate, making the nucleation of the latter more competitive. researchgate.net Consequently, at a higher CaCl₂ concentration of 4.00 m, the direct transformation of calcium sulfite hemihydrate to α-calcium sulfate hemihydrate is favored. researchgate.netresearchgate.net Higher CaCl₂ concentrations, therefore, promote the formation of α-HH, with nucleation kinetics being the primary driver for the evolution of the transformation pathway. researchgate.net

The presence of other salts can also influence stability. For instance, in the context of brining fruits, chemicals like citric acid and citrate (B86180) salts are used to improve the stability of sulfur dioxide solutions by sequestering calcium ions, which helps prevent the precipitation of insoluble calcium sulfite. oregonstate.edu

The table below summarizes the effect of CaCl₂ concentration on the transformation pathway of calcium sulfite hemihydrate at 95.0 °C and low pH.

| CaCl₂ Concentration (m) | Transformation Pathway |

|---|---|

| 2.50–3.50 | CSH → DH → α-HH |

| 4.00 | CSH → α-HH |

Applications of Calcium Bisulfite in Chemical Engineering and Industrial Processes

Sulfite (B76179) Pulping Process in Paper Production

The sulfite process is one of the original methods of chemical pulping, developed to separate cellulosic fibers from wood by dissolving the lignin (B12514952) that binds them. wikipedia.orgprintwiki.org Benjamin Chew Tilghman received a U.S. patent in 1867 for the use of calcium bisulfite solutions to pulp wood. wikipedia.orghistoryofinformation.com This process involves treating wood chips with aqueous solutions containing sulfite and bisulfite ions. wikipedia.org While other bases like sodium, magnesium, and ammonium (B1175870) can be used, the calcium-based process was one of the earliest due to the low cost of its primary raw material, limestone (calcium carbonate). wikipedia.orgprintwiki.org

The process is conducted in large pressure vessels called digesters at temperatures ranging from 130 to 160°C for 4 to 14 hours. wikipedia.orgscribd.com The acidic conditions of the this compound process, typically between pH 1.5 and 5, are necessary because calcium sulfite has low solubility and only converts to the active bisulfite form at a low pH. wikipedia.orgdiva-portal.org

Mechanism of Lignin Dissolution and Cellulose (B213188) Fiber Extraction

The primary goal of sulfite pulping is to remove lignin, a complex polymer that gives wood its rigidity, to liberate the cellulose fibers. printwiki.orgrsc.org The process relies on the chemical reaction between the acidic cooking liquor and the lignin in the wood chips.

The key reactions in the sulfite process are sulfonation and hydrolysis. ncsu.eduncsu.edu

Sulfonation: Under acidic conditions, the lignin structure undergoes protonation, leading to the formation of carbocations. These reactive sites are then attacked by bisulfite ions (HSO₃⁻), introducing hydrophilic sulfonate groups (-SO₃H) onto the lignin polymer. diva-portal.orgscribd.com This reaction converts the water-insoluble lignin into lignosulfonates, which are soluble in the cooking liquor. wikipedia.orgmdpi.com

Hydrolysis: Acid-catalyzed hydrolysis cleaves the ether bonds that link the lignin monomers and also the bonds between lignin and hemicelluloses. wikipedia.orgncsu.edu This fragmentation of the lignin polymer, combined with its increased solubility from sulfonation, allows it to be dissolved and washed away from the cellulose fibers. ncsu.edu

The resulting pulp is composed of nearly pure cellulose fibers, which are characteristically bright and relatively easy to bleach. rsc.orgpaper-pulper.com However, the acidic nature of the process can also lead to some hydrolysis of the cellulose itself, resulting in fibers that are not as strong as those produced by the alkaline kraft process. wikipedia.org

Hydrolysis of Hemicelluloses in Pulping Liquors

During the acidic sulfite pulping process, hemicelluloses, which are shorter-chain polysaccharides associated with cellulose and lignin in the wood structure, are also hydrolyzed. wikipedia.orgncsu.edu This acid hydrolysis breaks down the hemicellulose polymers into their constituent monosaccharides (simple sugars). wikipedia.orgscribd.com

The specific types of sugars produced depend on the wood source:

Softwoods: Predominantly yield mannose. wikipedia.orgscribd.com

Hardwoods: Primarily produce xylose. wikipedia.orgscribd.com

These dissolved sugars become part of the spent sulfite liquor. While their removal contributes to the purity of the final cellulose pulp, they also represent a potential resource. wikipedia.orgacs.org The fermentable sugars in the waste liquor can be used to produce ethanol (B145695), which was a common practice, particularly in Sweden, with liquor from the calcium-based process. wikipedia.orggoogle.com The degree of hemicellulose removal can be controlled by adjusting cooking temperature and pH, which is crucial for producing different grades of pulp, such as easily beaten greaseproof pulps that require high hemicellulose content. ncsu.edu

Chemical Engineering Aspects of Pulping Liquor Preparation and Management

The preparation of this compound cooking liquor is a critical step in the sulfite pulping process. The liquor is typically produced by reacting an aqueous slurry of calcium carbonate (limestone) or calcium hydroxide (B78521) (slaked lime) with sulfur dioxide (SO₂). google.comatamanchemicals.comgoogle.com

The fundamental reaction is: CaCO₃ + 2SO₂ + H₂O → Ca(HSO₃)₂ + CO₂ scribd.com

A key challenge in the calcium-based system is the low solubility of calcium sulfite (CaSO₃), which necessitates maintaining acidic conditions (pH below 2.5) to ensure the formation of the desired soluble this compound. wikipedia.orgdiva-portal.org The process requires careful control of the concentrations of "free" sulfur dioxide (dissolved SO₂) and "combined" sulfur dioxide (in the form of bisulfite). google.comusda.gov

From a chemical engineering standpoint, the management of the spent cooking liquor, often called brown or red liquor, is a significant consideration. wikipedia.orgscribd.com After digestion, the pulp is washed to separate it from the spent liquor, which now contains dissolved lignosulfonates, sugars, and other organic compounds. wikipedia.orgacs.org A major drawback of the original calcium-based sulfite process is the difficulty in recovering the cooking chemicals. printwiki.orgdiva-portal.org Unlike magnesium-based systems where the base can be recovered and reused, calcium sulfite forms insoluble precipitates that are not easily regenerated, leading to a single-use process and creating a significant waste disposal challenge. wikipedia.orgeuropa.eu

Utilization and Valorization of Sulfite Waste Liquor (Lignosulfonates)

The spent sulfite liquor from the this compound process contains a significant amount of organic material, representing up to 50% of the original dry weight of the wood. google.com The primary components of these solids are calcium lignosulfonates and dissolved wood sugars. acs.orgacs.org The disposal of this liquor has historically been a major environmental issue, prompting extensive research into its utilization. acs.orggoogle.com

Calcium Lignosulfonates , the sulfonated lignin polymers, are the most valuable byproduct and have found a wide range of applications, including:

Concrete admixtures (water reducers)

Dispersing agents for dyes and pesticides

Binders for animal feed pellets and roads

Production of vanillin (B372448) (artificial vanilla) through oxidation scribd.com

The carbohydrate portion of the waste liquor can be fermented to produce ethanol or used as a substrate for growing yeast. scribd.comacs.orggoogle.com However, the economic viability of these processes often depends on also finding a use for the lignosulfonate fraction. acs.org

Flue Gas Desulfurization (FGD) Technologies

This compound is an important intermediate compound in certain wet flue gas desulfurization (FGD) systems, which are used to remove sulfur dioxide (SO₂) from the exhaust gases of fossil fuel combustion plants like power stations. emerson.comlime.org

Principles of Wet Limestone/Lime Scrubbing for Sulfur Dioxide Removal

Wet scrubbing using a slurry of limestone (CaCO₃) or lime (Ca(OH)₂) is the most common technology for FGD. emerson.comgea.com The process involves spraying the alkaline slurry into the flue gas in an absorption tower or scrubber. emerson.com

The primary reactions for SO₂ absorption are:

Using Limestone: CaCO₃(s) + SO₂(g) → CaSO₃(s) + CO₂(g) emerson.com

Using Lime: Ca(OH)₂(s) + SO₂(g) → CaSO₃(s) + H₂O(l) emerson.com

The calcium sulfite (CaSO₃) formed is often further oxidized to calcium sulfate (B86663) (CaSO₄) by bubbling air through the slurry. This process is known as forced oxidation. acs.orgtorch-air.com

CaSO₃(s) + ½O₂(g) + 2H₂O(l) → CaSO₄·2H₂O(s) emerson.com

The final product, calcium sulfate dihydrate, is commonly known as gypsum. emerson.comtaylorandfrancis.com Producing gypsum is often preferred because it is a commercially valuable product used in construction materials like wallboard, and it dewaters more easily than the calcium sulfite/sulfate sludge. acs.orgtorch-air.com The rate of oxidation of this compound to sulfate is a critical step in these processes and can be influenced by catalysts such as manganese and iron ions. acs.orgtandfonline.com

Optimization of Oxidation Stages in FGD Systems for Gypsum Production

In wet flue gas desulfurization (FGD) systems, the conversion of calcium sulfite (CaSO₃) to calcium sulfate (gypsum, CaSO₄·2H₂O) is a critical step for producing a marketable byproduct. This process, known as forced oxidation, involves injecting air into the absorber reaction tank or a separate oxidation tank. babcock.comgypsum.org The efficiency of this oxidation is paramount for the quality of the final gypsum product.

The primary reaction involves the oxidation of calcium sulfite in the slurry. hoffmanandlamson.com Incomplete oxidation leads to a higher concentration of calcium sulfite in the final product, which negatively affects gypsum quality and can cause scaling and plugging issues within the scrubber system. tandfonline.com A low oxidation-reduction potential (ORP) in the slurry indicates a poor forced oxidation effect and an increased concentration of sulfite ions (SO₃²⁻), which hinders the formation and growth of gypsum crystals. tandfonline.com

To optimize the oxidation process, several strategies are employed. One key approach is controlling the air injection rate. The design of the oxidizing fan is typically based on ensuring complete oxidation of calcium sulfite to calcium sulfate under various load conditions. tandfonline.com Methods for injecting oxidation air include air sparge grids and air lances with mechanical agitators. babcock.com However, simply increasing the airflow is not always the most efficient solution and can lead to wasted energy, especially under low-load conditions. tandfonline.com

A more sophisticated approach involves monitoring the ORP of the slurry. By comparing real-time ORP measurements with set boundary conditions in a Distributed Control System (DCS), the frequency of the oxidizing fan can be regulated. tandfonline.com This allows for a more precise control of the oxidation process, ensuring high-quality gypsum production while minimizing energy consumption. tandfonline.com

Furthermore, the physical and chemical environment within the oxidation tank plays a significant role. The reaction is a gas-liquid-solid three-phase system, and the oxidation of calcium sulfite is often controlled by particle diffusion. researchgate.net The actual reaction between dissolved oxygen and dissolved sulfite (or bisulfite) is rapid; therefore, the observed rate often depends on the dissolution rates of both oxygen and calcium sulfite. uky.edu

Engineering Parameters Influencing Desulfurization Efficiency (e.g., pH, Temperature, Gas-Liquid Contact)

The efficiency of flue gas desulfurization (FGD) using a calcium-based sorbent like limestone is influenced by several key engineering parameters. These include pH, temperature, and the degree of gas-liquid contact.

Temperature: The temperature of the slurry also affects the oxidation rate. Higher slurry temperatures are generally beneficial for the oxidation of calcium sulfite. rsc.orgrsc.org One study showed that increasing the temperature from 23°C to 60°C improved the oxidation efficiency by over 20%. rsc.org However, excessively high temperatures (above 50°C) can lead to the release of sulfur dioxide, similar to the effect of a very low pH. rsc.org In practice, wet FGD systems often operate with slurry temperatures between 40°C and 60°C. tandfonline.com

Gas-Liquid Contact: Effective contact between the flue gas containing SO₂ and the limestone slurry is essential for high desulfurization efficiency. This is typically achieved in a spray tower, where the slurry is sprayed into the gas stream. jica.go.jp The design of the spray tower, including the number of spray stages and the gas velocity, is optimized to ensure sufficient contact time and surface area for the absorption reaction to occur. jica.go.jp A higher gas velocity requires a taller absorber to maintain the necessary contact time, while a lower velocity necessitates a larger absorber diameter. jica.go.jp The goal is to achieve a high SO₂ removal efficiency, often in the range of 90% to 99%.

Other Factors:

Calcium-to-Sulfur Ratio (Ca/S): This ratio represents the molar amount of calcium in the limestone relative to the molar amount of sulfur dioxide in the flue gas. A higher Ca/S ratio generally leads to higher desulfurization efficiency. avantipublishers.comresearchgate.net

Limestone Fineness: Finer limestone particles have a larger surface area, which can enhance the dissolution rate and improve the desulfurization efficiency.

Inlet SO₂ Concentration: The efficiency of SO₂ removal can decrease as the inlet concentration of SO₂ increases because the absorber's capacity becomes saturated. avantipublishers.com

Design Considerations for Scrubber Loops and Crystallizers

The design of scrubber loops and crystallizers in a wet limestone-gypsum Flue Gas Desulfurization (FGD) system is crucial for efficient SO₂ removal, prevention of scaling, and production of high-quality gypsum.

Scrubber Loops:

A primary design goal for wet scrubbing systems is to operate in a "closed-loop" mode. epa.gov This means that fresh water is only added to compensate for water lost through evaporation and in the final gypsum byproduct. epa.gov The scrubber loop continuously recirculates the limestone slurry. The absorber, often a spray tower, is the central component where the flue gas comes into contact with the slurry. babcock.comjica.go.jp

Key design considerations for the absorber include:

Gas-Liquid Contact: The internal structure is designed to maximize the contact between the flue gas and the absorbent slurry. Spray towers are common for large-scale applications due to their simple internal structure and low potential for scaling. jica.go.jp

Pressure Drop: A low pressure drop across the absorber is desirable to reduce the energy consumption of the booster fan that moves the flue gas. jica.go.jp

Materials of Construction: The materials must be resistant to the corrosive environment created by the acidic slurry.

Crystallizers:

The crystallizer, which is often integrated into the absorber reaction tank, is where the oxidation of calcium sulfite to calcium sulfate (gypsum) occurs and where gypsum crystals grow. babcock.com

Key design considerations for the crystallizer include:

Oxidation System: Forced oxidation is employed to ensure a high conversion rate of calcium sulfite to gypsum. This is typically achieved by injecting air through sparge grids or lances. babcock.com The design must ensure uniform distribution of air to prevent localized areas of incomplete oxidation.

Residence Time: Sufficient residence time in the crystallizer is necessary to allow for the growth of large, easily dewaterable gypsum crystals. utexas.edu

Suspension Density: The concentration of solids in the slurry, known as suspension density, influences the nucleation and growth rates of the gypsum crystals. The nucleation rate is directly proportional to the suspension density. utexas.edu

Crystal Habit Modification: In some cases, carboxylic acids may be added to the absorber tank to modify the shape of the gypsum crystals from needle-like (acicular) to more blocky (columnar). google.com This improves the dewatering characteristics of the gypsum. google.com

Dewatering System: After the crystallizer, the gypsum slurry is sent to a dewatering system, which typically consists of hydrocyclones to concentrate the crystals followed by a vacuum filter (such as a belt filter) to remove excess water. gypsum.orggoogle.com

Biofuel Production Processes

Application in Mild Bisulfite Treatment for Enhanced Sugar Yields from Biomass

Mild bisulfite pretreatment is a chemical process used to break down the complex structure of lignocellulosic biomass, making it more accessible to enzymatic hydrolysis for the production of fermentable sugars. wsu.eduresearchgate.net This pretreatment is a crucial step in the conversion of non-food biomass, such as forest residuals and agricultural waste, into biofuels like ethanol. google.comusda.gov

The primary goal of this pretreatment is to overcome the recalcitrance of lignocellulose, which is composed of cellulose, hemicellulose, and lignin. google.comusda.gov The process involves treating the biomass with a solution containing a sulfite or bisulfite, such as this compound, under controlled conditions of temperature and pH. researchgate.netgoogle.com This treatment selectively removes a portion of the lignin and hemicellulose, which act as barriers to enzymatic attack on the cellulose. usda.gov

The Sulfite Pretreatment to Overcome Recalcitrance of Lignocellulose (SPORL) is a specific application of this technology. google.com SPORL has been shown to be effective for various types of biomass, including softwoods, which are known to be particularly resistant to pretreatment. researchgate.net The process typically involves a short chemical treatment followed by mechanical size reduction. usda.gov

Key features of mild bisulfite pretreatment include:

Enhanced Sugar Yields: By making the cellulose more accessible, the pretreatment leads to a higher yield of glucose after enzymatic hydrolysis. researchgate.net

Reduced Inhibitor Formation: Compared to more aggressive pretreatments like dilute acid, mild bisulfite treatment tends to produce fewer fermentation inhibitors, such as furfural (B47365) and hydroxymethylfurfural. tandfonline.com

Feedstock Flexibility: The process has been demonstrated to be effective on a variety of feedstocks, including hardwoods, softwoods, and herbaceous biomass. researchgate.net

For example, a study on Douglas-fir showed that acid bisulfite pretreatment improved the hydrolysis of both hemicellulose and cellulose. usda.gov Another study applying SPORL to forest harvest residue at a low temperature of 145°C achieved an ethanol yield of 282 liters per tonne, which is equivalent to 70% of the theoretical maximum. researchgate.net

Process Optimization for Lignocellulosic Material Conversion

Optimizing the process of converting lignocellulosic materials using this compound pretreatment is essential for maximizing sugar yields and ensuring the economic viability of biofuel production. Several key parameters must be carefully controlled.

Key Optimization Parameters:

Temperature: The reaction temperature significantly impacts the effectiveness of the pretreatment. Temperatures are often in the range of 130°C to 180°C. google.commdpi.com While higher temperatures can enhance delignification, exceeding a certain threshold (e.g., 180°C) can lead to the degradation of sugars and the formation of inhibitors. tandfonline.commdpi.com One study found that the maximum total sugar yield for Douglas-fir was achieved at 145°C. usda.gov

pH: The pH of the pretreatment solution is critical. For the Sulfite Pretreatment to Overcome Recalcitrance of Lignocellulose (SPORL) process, the pH is typically maintained in the acidic range of about 1.5 to 5.0. google.com

Chemical Loading: The concentration of the bisulfite chemical, such as this compound, needs to be optimized. For instance, in one study, a total SO₂ loading of 6.6% on oven-dry forest residue was used. researchgate.net

Reaction Time: The duration of the pretreatment is another important factor. It needs to be long enough to achieve sufficient breakdown of the lignocellulosic structure but short enough to prevent excessive degradation of the desired sugars. wsu.edu

Biomass Particle Size: The initial size of the biomass particles can influence the efficiency of the pretreatment. A study on Douglas-fir found that decreasing the particle size improved the hydrolysis of hemicellulose and cellulose. usda.gov However, the optimal particle size may vary depending on the specific biomass and process conditions. usda.gov

Interactive Data Table: Optimized Parameters for Lignocellulosic Conversion

| Parameter | Optimal Range/Value | Rationale |

| Temperature | 130°C - 180°C google.commdpi.com | Balances effective delignification with minimizing sugar degradation. mdpi.com |

| pH | 1.5 - 5.0 google.com | An acidic environment is necessary for the SPORL process. google.com |

| Chemical Loading | e.g., 6.6% SO₂ researchgate.net | Sufficient chemical is needed for effective pretreatment. |

| Particle Size | e.g., 2.25 mm usda.gov | Smaller particles can improve hydrolysis, but the optimum varies. usda.gov |

Process Integration:

The optimization also considers the integration of the pretreatment step with subsequent enzymatic hydrolysis and fermentation. The goal is to produce a pretreated substrate that is highly digestible by enzymes and a liquid stream (prehydrolysate) that contains solubilized sugars with minimal fermentation inhibitors. usda.gov The SPORL process, for example, is designed to produce a readily digestible cellulose substrate and recover fermentable sugars from the hemicellulose fraction. usda.gov

Wastewater Treatment Applications

This compound serves multiple functions in the treatment of industrial and municipal wastewater, primarily centered on chemical reduction processes. Its application addresses issues related to both residual disinfectants and undesirable sulfur-based compounds.

Reduction of Sulfur Compounds in Aqueous Effluents

This compound is effective in mitigating the presence of sulfur compounds in wastewater. Its application can improve water quality and reduce odor emissions from treatment facilities. The primary mechanism involves the chemical properties of the bisulfite ion (HSO₃⁻), which is released when this compound is in an aqueous solution.

In wastewater, sulfur is often present in reduced forms, such as hydrogen sulfide (B99878) (H₂S), which is a source of noxious odors and is toxic. The bisulfite ions can be oxidized to sulfate ions (SO₄²⁻). In the presence of the calcium ions (Ca²⁺) from this compound, these newly formed sulfate ions can precipitate as calcium sulfate (CaSO₄), also known as gypsum. naturalstarvina.com This process effectively converts soluble and odorous sulfur compounds into a stable, solid form that can be removed from the effluent.

Research has shown that this reduction of sulfur compounds is a key environmental application of this compound. The efficiency of the oxidation of bisulfite to sulfate can be enhanced by the presence of various metal ion catalysts. wikipedia.org

Dechlorination Processes in Wastewater Treatment

Chlorination is a common method for disinfecting wastewater, but residual chlorine can be toxic to aquatic life in receiving waters. mcet.orgepa.gov Therefore, dechlorination is often a required final step before discharge. This compound is one of the sulfite-based compounds used for this purpose. canada.ca

The dechlorination process relies on the reducing properties of the bisulfite ion. When dissolved in water, this compound provides bisulfite ions that react with and neutralize residual chlorine, including both free chlorine (like hypochlorous acid, HOCl) and combined chlorine. mcet.orgepa.gov This reaction converts the harmful chlorine residuals into less harmful chloride ions (Cl⁻). mcet.org

Sulfite salts, including this compound, are often preferred for dechlorination in smaller wastewater treatment plants due to their relative ease of handling and lower associated hazards compared to gaseous alternatives like sulfur dioxide. epa.govcanada.ca

Comparison with Alternative Dechlorination Agents

This compound is one of several chemical agents available for dechlorination, each with distinct advantages and disadvantages. The choice of agent often depends on factors like plant size, operational expertise, cost, and chemical handling infrastructure. canada.caresearchgate.net

| Agent | Key Characteristics | Advantages | Disadvantages |

| This compound / Sodium Bisulfite | Sulfite salts, typically used in aqueous solution form. mcet.orgcanada.ca | Easier and safer to handle than gas. epa.govcanada.ca Suitable for smaller facilities. canada.ca | Can deplete dissolved oxygen in receiving waters if overdosed. vita-d-chlor.com May be less cost-effective in bulk than sulfur dioxide. canada.ca |

| Sulfur Dioxide (SO₂) Gas | A compressed gas that forms sulfurous acid in water. mcet.org | Lower bulk chemical cost. canada.ca Fast reaction rates. canada.ca High dechlorinating efficiency per pound. epa.gov | Requires specialized equipment for storage and dosing. canada.ca Poses significant handling hazards. epa.govcanada.ca |

| Calcium Thiosulfate (B1220275) (CaS₂O₃) | A non-hazardous liquid chemical. researchgate.netaccesswater.org | May produce less cyanogen (B1215507) chloride (a toxic byproduct) than bisulfite. researchgate.netaccesswater.org Does not crystallize at low temperatures. researchgate.netaccesswater.org | Reactions can be slower and may require longer contact times. vita-d-chlor.com Overdosing can cause turbidity issues. vita-d-chlor.com |

| Ascorbic Acid (Vitamin C) | An organic acid used for dechlorination. vita-d-chlor.com | Considered an environmentally benign option. canada.ca | Can be more expensive than sulfur-based chemicals. |

For larger facilities with trained staff, sulfur dioxide gas has historically been popular due to its low chemical cost and rapid reaction. canada.ca However, smaller operations often favor sulfite salts like calcium or sodium bisulfite for their comparative safety and simplicity of use. epa.govcanada.ca Calcium thiosulfate has gained traction as an alternative that can offer benefits in reducing the formation of certain toxic disinfection byproducts. researchgate.netaccesswater.org

Other Industrial Applications

Beyond wastewater treatment, this compound finds utility in specialized industrial processes, including the modification of natural polymers and as a catalyst in chemical synthesis.

Chemical Modification of Biopolymers (e.g., Soy Protein Adhesives)

In the development of bio-based adhesives, chemical modification is often necessary to improve properties such as water resistance and adhesion strength. core.ac.uk The bisulfite ion, which can be supplied by this compound, is used as a denaturing agent for soy protein. mdpi.com

The modification process involves using the bisulfite to partially unfold the complex globular structure of soy protein molecules. mdpi.com This unfolding, or denaturing, exposes more of the protein's internal functional groups. This exposure can lead to several benefits for the resulting adhesive:

Improved Adhesion: The unfolded protein structure can create better interfacial contact with surfaces like wood.

Enhanced Water Resistance: Exposing more hydrophobic (water-repelling) groups can reduce the adhesive's sensitivity to moisture. mdpi.com

Viscosity Reduction: Bisulfite treatment can lower the viscosity of the protein adhesive formulation, making it easier to apply. google.com

Research has demonstrated that modifying soy protein with sodium bisulfite significantly improves adhesion strength. Studies have also explored the co-effects of using agents like calcium carbonate alongside a bisulfite modifier to further enhance the water resistance and performance of soy-based wood adhesives. rsc.org The addition of a crosslinking agent after bisulfite denaturation can lead to a denser bond structure and dramatically increase wet shear strength. mdpi.com

| Property | Effect of Bisulfite Modification | Research Finding |

| Adhesion Strength | Increased | Sodium bisulfite modification significantly improved adhesion strength by partially unfolding protein molecules. |

| Water Resistance | Improved | Unfolding the protein exposes more hydrophobic groups, preventing water intrusion. mdpi.com Co-modification with calcium carbonate can further improve water resistance. |

| Wet Shear Strength | Significantly Increased | After denaturing with sodium hydrogen sulfite (SHS) and adding a crosslinker, the wet shear strength of bonded plywood increased by over 200%. mdpi.com |

| Viscosity | Reduced | The addition of sodium bisulfite significantly reduces the viscosity of soy/PAE resin adhesives. google.com |

Catalytic Roles in Organic Compound Conversion

This compound can also function as a catalyst in certain organic chemical reactions. A catalyst increases the rate of a reaction without being consumed in the process.

One documented example is in the conversion of dihydroquercetin, a compound found in tree bark, into the more commercially usable form, quercetin. wikipedia.org In this process, a this compound solution can be used to facilitate the transformation. Like other bisulfites, it demonstrates a catalytic capacity, meaning it can be reused. wikipedia.org However, it is noted that for this specific reaction, this compound may not be the most optimal choice, as the presence of calcium ions can potentially inhibit the reaction mechanism under certain conditions. wikipedia.org

Additionally, bisulfite compounds, including this compound, are listed as key reactants in patented processes for producing organic sulfonates from unsaturated organic compounds. google.com In these reactions, which are initiated by free radicals and may be conducted in the presence of an activated carbon catalyst, the bisulfite adds across a double bond to form the sulfonate product. google.com

Environmental Aspects and Remediation Technologies Involving Calcium Bisulfite

Abatement of Atmospheric Sulfur Dioxide Emissions

The combustion of fossil fuels in stationary sources like power plants is a major contributor to atmospheric sulfur dioxide (SO₂), a pollutant with adverse environmental and health effects. epa.govraveboscrubber.com Wet limestone scrubbing is a widely adopted flue gas desulfurization (FGD) technique for controlling these emissions. acs.orgacs.org In this process, a slurry of limestone (calcium carbonate) or lime (calcium hydroxide) is used to absorb SO₂ from the flue gas. researchgate.netcimprogetti.com

The initial reaction between the alkaline slurry and SO₂ forms calcium sulfite (B76179) (CaSO₃). cimprogetti.comgoogle.com To enhance the process and produce a more usable byproduct, forced oxidation is often employed. This step involves injecting air into the scrubber system, which oxidizes the calcium sulfite to calcium sulfate (B86663) (CaSO₄), commonly known as gypsum. acs.orgresearchgate.net The presence of catalysts such as manganese and iron ions can accelerate this oxidation reaction. acs.orgacs.orgtandfonline.com

The chemical reactions involved in this process can be summarized as follows:

Absorption of SO₂: CaCO₃ + SO₂ → CaSO₃ + CO₂ torch-air.com

Oxidation of Calcium Sulfite: 2CaSO₃ + O₂ → 2CaSO₄ cimprogetti.com

The resulting gypsum (CaSO₄·2H₂O) is a stable and environmentally benign material. acs.org

Treatment of Industrial Wastewater for Pollutant Reduction

Calcium sulfite, a related compound and often a precursor or byproduct in processes involving calcium bisulfite, is utilized in the treatment of industrial wastewater to reduce various pollutants. consegicbusinessintelligence.comontosight.ai Its applications include the removal of heavy metals and other contaminants. consegicbusinessintelligence.comontosight.ai